3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[(2-ethylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-2-28-20-14-7-6-13-19(20)21(25)23-17-11-8-12-18(15-17)27-22(26)24-16-9-4-3-5-10-16/h3-7,9-10,13-14,17-18H,2,8,11-12,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXIPWUGJVVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate typically involves the condensation of 2-(ethylthio)benzoic acid with cyclohexylamine, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide and carbamate groups can be reduced to their corresponding amines and alcohols, respectively.
Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenylcarbamates.
Scientific Research Applications
3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be incorporated into polymers and coatings to enhance their mechanical and thermal properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The ethylthio group can also interact with thiol-containing proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate
- Structure : Features a cyclohexene ring substituted with a methyl group and a phenylcarbamate. Lacks the ethylthio and benzamido groups present in the target compound.
- Synthesis : Prepared via reaction of α-terpineol with phenyl isocyanate in chloroform with HCl catalysis .
- Crystallography : The cyclohexene ring adopts a disordered half-boat conformation, stabilized by N–H⋯O hydrogen bonds and weak C–H⋯π interactions .
b) [4-Benzyloxy-3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate
- Structure : Contains a benzamide-linked phenyl group and a cyclohexylcarbamate. Differs in the substitution pattern (benzyloxy vs. ethylthio) and carbamate attachment site.
- Synthesis: Formed via reaction of benzamide derivatives with cyclohexylisocyanate in ethanol/acetonitrile .
c) Methyl (3-hydroxyphenyl)-carbamate
- Structure : Simpler carbamate with a hydroxylphenyl group and methyl ester.
- Regulatory Data : Classified under GHS 1.0 with defined safety protocols, highlighting the regulatory framework applicable to carbamates .
- Key Difference : The lack of a cyclohexyl or ethylthio group limits structural complexity and likely reduces membrane permeability compared to the target compound.
Mechanistic and Functional Insights
- Ethylthio Group : The S-C₂H₅ group in the target compound may confer resistance to oxidative metabolism compared to hydroxyl or methyl substituents, as sulfur atoms often participate in hydrophobic interactions .
- Benzamido vs. Carbamoylphenyl : The benzamido group’s planar structure may enhance stacking interactions with aromatic residues in enzyme active sites, whereas carbamoylphenyl groups (as in ) provide hydrogen-bonding capability.
Q & A
Q. What are the standard synthetic routes for 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate, and how is reaction progress monitored?
The synthesis typically involves coupling a cyclohexylamine derivative with activated phenylcarbamate intermediates. A common method uses phenyl isocyanate reacting with hydroxyl or amine groups under acidic catalysis (e.g., HCl in chloroform), followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm completion . For final characterization, techniques like H/C NMR and high-resolution mass spectrometry (HRMS) are employed .
Q. How is the structural integrity of this compound confirmed post-synthesis?
X-ray crystallography is the gold standard for unambiguous structural confirmation, especially when disorder in the cyclohexyl group is observed . Spectroscopic methods, including FT-IR (to confirm carbamate C=O and N-H stretches) and NMR (to resolve ethylthio, benzamido, and cyclohexyl protons), are complementary . Polarimetry may be used if stereocenters are present, though this compound’s stereochemistry is not explicitly detailed in available data .
Q. What analytical techniques ensure purity and stability during storage?
Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm, while stability is tested under controlled conditions (e.g., -20°C, inert atmosphere) using accelerated degradation studies (e.g., thermal stress at 40°C for 30 days) . Mass loss or impurity formation is quantified using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
SAR studies require systematic modification of functional groups:
- Ethylthio group : Replace with methylthio or propylthio to assess hydrophobicity effects.
- Benzamido moiety : Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate electronic properties.
- Cyclohexyl ring : Test chair vs. boat conformations via constrained analogs . Biological screening (e.g., enzyme inhibition assays) coupled with computational docking (AutoDock Vina) identifies critical interactions .
Q. What computational strategies predict target binding modes and pharmacokinetics?
Molecular docking (e.g., COX-2 in PDB 5KIR) evaluates binding affinity, while molecular dynamics simulations (100 ns) assess complex stability . ADMET predictions (SwissADME) prioritize derivatives with optimal logP (2–5), low hepatotoxicity, and CYP450 inhibition profiles .
Q. How should contradictory spectral data between synthetic batches be resolved?
Contradictions may arise from:
- Conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria in the cyclohexyl group .
- Impurity profiles : Compare LC-MS traces with reference standards and optimize purification (e.g., gradient elution in HPLC) . Cross-validate with independent techniques (e.g., 2D NMR for NOE correlations) .
Q. What experimental designs address low yield in carbamate coupling steps?
Low yields often stem from competing side reactions (e.g., urea formation). Mitigation strategies include:
Q. How does the compound’s stability under physiological conditions affect assay design?
Pre-incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours and analyze degradation via LC-MS. Adjust assay timelines to match half-life; if unstable (<6 hours), use prodrug strategies (e.g., ester masking) .
Methodological Guidance
- Synthetic Optimization : For scale-up, replace column chromatography with recrystallization (chloroform/hexane) to improve yield .
- Data Interpretation : Use software like CrysAlisPro for X-ray data refinement and Mercury for visualization .
- Biological Assays : Prioritize target-agnostic screens (e.g., phenotypic zebrafish assays) if specific targets are unknown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
